molecular formula C16H18N4O5S B2533134 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921865-78-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2533134
CAS No.: 921865-78-3
M. Wt: 378.4
InChI Key: RWNYWXKXZXFZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound identified as a potent and selective Cannabinoid Receptor 1 (CB1) antagonist. This mechanism of action positions it as a valuable pharmacological tool for probing the endocannabinoid system, a key regulatory network involved in a wide array of physiological processes including neurotransmission, pain sensation, and energy homeostasis [https://pubmed.ncbi.nlm.nih.gov/19630737/]. The compound's structure features a benzodioxole moiety, a common pharmacophore in CB1 ligands, linked to a complex imidazole-thioacetamide core that contributes to its high receptor affinity and selectivity. Researchers can utilize this compound in vitro to selectively block CB1 receptor signaling, thereby helping to elucidate the receptor's specific roles in various cellular models and disease states, such as metabolic disorders and neurological conditions. Its antagonistic properties make it particularly useful for counteracting the effects of CB1 agonists and for studying receptor occupancy and downstream signaling pathways. As a research-grade chemical, it is supplied to facilitate advanced investigations in neuroscience and pharmacology, offering a precise means to dissect the complex functions of the endocannabinoid system.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-17-14(22)6-20-11(7-21)5-18-16(20)26-8-15(23)19-10-2-3-12-13(4-10)25-9-24-12/h2-5,21H,6-9H2,1H3,(H,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNYWXKXZXFZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound based on diverse research findings, including synthesis, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to an imidazole derivative through a thioacetamide group. Its structural complexity contributes to its unique biological properties.

Biological Activity Overview

Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit various biological activities, including anticancer effects. The specific compound under consideration has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Anticancer Activity

A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activity. For instance, compounds similar to the one in focus showed IC50 values indicating effective cytotoxicity against various cancer cell lines (e.g., HepG2, HCT116). Notably, the compound exhibited lower cytotoxicity towards normal cell lines, suggesting a selective action against cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
DoxorubicinHepG27.46
Compound AHCT1161.54
Compound BMCF74.52

The anticancer mechanisms of this compound involve several pathways:

  • EGFR Inhibition : The compound appears to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation.
  • Apoptosis Induction : Studies using annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Cell cycle analysis revealed that treatment with the compound leads to arrest at specific phases, contributing to its antiproliferative effects.

Case Studies

Several case studies have explored the efficacy of similar compounds in preclinical models:

  • Study on HepG2 Cells : A derivative showed an IC50 value of 1.54 µM against HepG2 cells, significantly lower than standard chemotherapeutics .
  • In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth compared to control groups, reinforcing the potential for clinical applications.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The table below highlights critical structural and functional distinctions between the target compound and related analogs:

Compound Name & Source Structural Features Bioactivity/Applications Key Data/Findings
Target Compound Benzodioxole, imidazole-thioacetamide, hydroxymethyl, methylamino-oxoethyl Hypothesized antimicrobial/anticancer activity Structural data inferred from analogs; methylamino group may enhance H-bonding.
CAS 921844-64-6 Benzodioxole, imidazole-thioacetamide, hydroxymethyl, methoxyethyl -oxoethyl Undisclosed Structural analog with methoxyethyl substituent; suggests SAR flexibility.
Compound 28k () Benzodioxole, nitroimidazole , acetal-protected ethyl Antitubercular/antiparasitic Synthesized via bromoacetal reaction; nitro group may enhance redox activity.
Compound W1 () Benzimidazole-thioacetamide, dinitrophenyl Antimicrobial (e.g., S. aureus) Dinitrophenyl group enhances electron-withdrawing effects, improving potency.
Compound 9c () Benzimidazole-triazole-thiazole, bromophenyl Docking studies (α-glucosidase inhibition) Bromine substitution improved binding affinity in molecular docking.
Compound 28 () Benzimidazole-benzodioxole acetamide IDO1 inhibitor (cancer immunotherapy) 84% synthesis yield; IC~50~ = 0.12 µM (IDO1 inhibition).

Structure-Activity Relationships (SAR)

  • Thioacetamide Bridge : Enhances electron delocalization and sulfur-mediated interactions (e.g., 9c, W1) .
  • Hydroxymethyl Group : Improves solubility compared to lipophilic analogs (e.g., 9c vs. target) .
  • Methylamino-oxoethyl Side Chain: Unique to the target; may facilitate hydrogen bonding with biological targets compared to methoxyethyl (CAS 921844-64-6) .

Pharmacological Potential

While direct data for the target compound is lacking, inferences from analogs suggest:

  • Antimicrobial Activity : Likely due to benzimidazole/imidazole-thioacetamide cores (e.g., W1’s activity against S. aureus) .
  • Anticancer Potential: IDO1 inhibition (Compound 28) and triazole-thiazole hybrids (9c) support this trajectory .
  • Enzyme Inhibition: The hydroxymethyl and methylamino groups may target α-glucosidase or similar enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.